Cas no 2213-67-4 (3-tert-butyl-6-methylbenzene-1,2-diol)

3-tert-butyl-6-methylbenzene-1,2-diol structure
2213-67-4 structure
Product Name:3-tert-butyl-6-methylbenzene-1,2-diol
Numero CAS:2213-67-4
MF:C11H16O2
MW:180.243543624878
CID:286102
PubChem ID:75174
Update Time:2025-04-19

3-tert-butyl-6-methylbenzene-1,2-diol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Benzenediol,3-(1,1-dimethylethyl)-6-methyl-
    • 3-tert-butyl-6-methylbenzene-1,2-diol
    • 3-Methyl-6-tert.-butyl-brenzcatechin
    • 3-tert.-Butyl-6-methyl-brenzcatechin
    • 3-tert-Butyl-6-methyl-catechol
    • 3-tert-Butyl-6-methylpyrocatechol
    • 6-tert-butyl-3-methylpyrocatechol
    • AC1L2O76
    • AC1Q2G67
    • AR-1F5245
    • CTK4E8742
    • EINECS 218-669-4
    • NSC163954
    • NSC 163954
    • EN300-1599489
    • SCHEMBL3461711
    • AKOS024332447
    • 3-tert-butyl-6-methyl-1,2-benzenediol
    • DTXSID80176656
    • NS00027072
    • NSC-163954
    • 2213-67-4
    • 6-TERT-BUTYL-3-METHYLCATECHOL
    • Inchi: 1S/C11H16O2/c1-7-5-6-8(11(2,3)4)10(13)9(7)12/h5-6,12-13H,1-4H3
    • Chiave InChI: GXVJJTLDTNWPON-UHFFFAOYSA-N
    • Sorrisi: OC1C(=C(C)C=CC=1C(C)(C)C)O

Proprietà calcolate

  • Massa esatta: 180.11508
  • Massa monoisotopica: 180.11503
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 171
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 40.5
  • XLogP3: 3.2

Proprietà sperimentali

  • Densità: 1.064
  • Punto di ebollizione: 280.7°Cat760mmHg
  • Punto di infiammabilità: 128.6°C
  • Indice di rifrazione: 1.541
  • PSA: 40.46
  • LogP: 2.70370

3-tert-butyl-6-methylbenzene-1,2-diol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-1599489-0.05g
3-tert-butyl-6-methylbenzene-1,2-diol
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0.05g
$707.0 2023-06-04
Enamine
EN300-1599489-0.1g
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$741.0 2023-06-04
Enamine
EN300-1599489-0.25g
3-tert-butyl-6-methylbenzene-1,2-diol
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0.25g
$774.0 2023-06-04
Enamine
EN300-1599489-0.5g
3-tert-butyl-6-methylbenzene-1,2-diol
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0.5g
$809.0 2023-06-04
Enamine
EN300-1599489-1.0g
3-tert-butyl-6-methylbenzene-1,2-diol
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1g
$842.0 2023-06-04
Enamine
EN300-1599489-2.5g
3-tert-butyl-6-methylbenzene-1,2-diol
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2.5g
$1650.0 2023-06-04
Enamine
EN300-1599489-5.0g
3-tert-butyl-6-methylbenzene-1,2-diol
2213-67-4
5g
$2443.0 2023-06-04
Enamine
EN300-1599489-10.0g
3-tert-butyl-6-methylbenzene-1,2-diol
2213-67-4
10g
$3622.0 2023-06-04
Enamine
EN300-1599489-50mg
3-tert-butyl-6-methylbenzene-1,2-diol
2213-67-4
50mg
$707.0 2023-09-23
Enamine
EN300-1599489-100mg
3-tert-butyl-6-methylbenzene-1,2-diol
2213-67-4
100mg
$741.0 2023-09-23
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